N-(3,4-difluorophenyl)-12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxamide
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Overview
Description
N-(3,4-difluorophenyl)-12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxamide is a complex organic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-difluorophenyl)-12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxamide typically involves multi-step organic reactions. One common method involves the condensation of a cyanoimidate with an amine followed by reductive cyclization in an iron-HCl system . Another approach includes the use of a multicomponent reaction, which provides a new avenue for constructing quinazolines with various substituents in a single step .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to scale up the production process. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can enhance the sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-difluorophenyl)-12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using agents such as stannous chloride dihydrate.
Substitution: Electrophilic substitution reactions are common due to the presence of the aromatic ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Stannous chloride dihydrate.
Substitution: Various electrophiles can be used depending on the desired substitution pattern.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce amine derivatives.
Scientific Research Applications
N-(3,4-difluorophenyl)-12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Industry: Utilized in the development of fluorescent compounds for optoelectronic devices.
Mechanism of Action
The mechanism of action of N-(3,4-difluorophenyl)-12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, leading to the disruption of cellular processes essential for cancer cell survival . Additionally, it may interact with DNA and proteins, further contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(3,4-difluorophenyl)-5-methyl-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide
- 2-(3,5-bis(trifluoromethyl)phenyl)-quinazoline
Uniqueness
N-(3,4-difluorophenyl)-12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxamide stands out due to its unique structural features, such as the presence of the difluorophenyl group and the hexahydroazepino[2,1-b]quinazoline core. These structural elements contribute to its distinct biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C20H17F2N3O2 |
---|---|
Molecular Weight |
369.4 g/mol |
IUPAC Name |
N-(3,4-difluorophenyl)-12-oxo-7,8,9,10-tetrahydro-6H-azepino[2,1-b]quinazoline-3-carboxamide |
InChI |
InChI=1S/C20H17F2N3O2/c21-15-8-6-13(11-16(15)22)23-19(26)12-5-7-14-17(10-12)24-18-4-2-1-3-9-25(18)20(14)27/h5-8,10-11H,1-4,9H2,(H,23,26) |
InChI Key |
YYZVVJWMSWJSCV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=NC3=C(C=CC(=C3)C(=O)NC4=CC(=C(C=C4)F)F)C(=O)N2CC1 |
Origin of Product |
United States |
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